Spidoxamat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

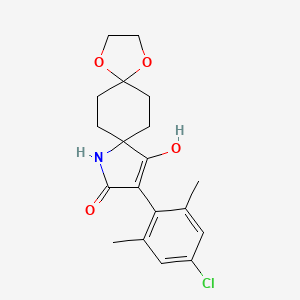

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2,6-dimethylphenyl)-1-hydroxy-9,12-dioxa-4-azadispiro[4.2.48.25]tetradec-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4/c1-11-9-13(20)10-12(2)14(11)15-16(22)18(21-17(15)23)3-5-19(6-4-18)24-7-8-25-19/h9-10,22H,3-8H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMURKFSRGAWINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C(C3(CCC4(CC3)OCCO4)NC2=O)O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336143 | |

| Record name | Spidoxamat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907187-07-9 | |

| Record name | Spidoxamat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907187079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spidoxamat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIDOXAMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH47SLL68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spidoxamat's Mechanism of Action on Acetyl-CoA Carboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spidoxamat is a modern insecticide belonging to the cyclic keto-enol chemical class, specifically a tetramic acid derivative.[1] It functions as a potent and selective inhibitor of lipid biosynthesis in target pests.[2] Its primary molecular target is Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway.[1][2] this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[2] This document provides an in-depth examination of the biochemical mechanism of action, relevant quantitative data for its chemical class, detailed experimental protocols for studying its effects, and visual representations of the key pathways and processes involved.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][4] The overall reaction is:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

The enzyme consists of two major catalytic domains:

-

Biotin Carboxylase (BC) Domain: Catalyzes the ATP-dependent carboxylation of a biotin prosthetic group.[1]

-

Carboxyltransferase (CT) Domain: Transfers the activated carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[1]

In insects, the lipids produced via this pathway are essential for numerous physiological functions, including cell membrane formation, energy storage, growth, and reproduction.[2] Disruption of this pathway leads to growth inhibition and eventual mortality in target pests.

Core Mechanism of Action of this compound

Pro-insecticide Activation

This compound is a pro-insecticide that, after application and uptake by the target pest, is metabolized into its biologically active form, this compound-enol.[4][5] This conversion is crucial for its inhibitory activity.

Inhibition of the Carboxyltransferase (CT) Domain

The active enol form of this compound, and related keto-enols like spirotetramat-enol, selectively targets the Carboxyltransferase (CT) domain of the ACC enzyme.[1][3]

Competitive Inhibition Kinetics

Kinetic studies performed on the closely related compound spirotetramat-enol demonstrate that it acts as a competitive inhibitor with respect to the substrate acetyl-CoA.[3] This indicates that the inhibitor directly competes with acetyl-CoA for binding at the active site of the CT domain.[1][3] The structural similarity of the enol form to the substrate facilitates this competitive binding.[1]

Furthermore, the inhibition is uncompetitive with respect to ATP.[3] Since ATP is a substrate for the distant BC domain, this finding corroborates that the inhibitor's site of action is specifically the CT domain, not the BC domain.[3] By blocking the binding of acetyl-CoA, this compound-enol effectively halts the production of malonyl-CoA, thereby shutting down the entire fatty acid synthesis pathway.

Quantitative Data: Inhibition Kinetics

While specific IC₅₀ values for this compound were not available in the reviewed literature, the kinetic profile has been characterized for the closely related and structurally similar compound, spirotetramat-enol. This data serves as a representative model for the inhibitory action of this insecticide class.

| Compound | Enzyme Source | Substrate | Inhibition Type | Reference |

| Spirotetramat-enol | Myzus persicae (Green Peach Aphid) | Acetyl-CoA | Competitive | [3] |

| Spirotetramat-enol | Myzus persicae (Green Peach Aphid) | ATP | Uncompetitive | [3] |

| Spirotetramat-enol | Spodoptera frugiperda (Fall Armyworm) | Acetyl-CoA | Competitive | [3] |

| Spirotetramat-enol | Tetranychus urticae (Spider Mite) | Acetyl-CoA | Competitive | [3] |

Visualizing the Mechanism and Pathways

Fatty Acid Synthesis Pathway and Point of Inhibition

Caption: Inhibition of the fatty acid synthesis pathway by this compound.

This compound's Interaction with ACC Domains

Caption: this compound competitively inhibits the Carboxyltransferase (CT) domain of ACC.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the inhibition kinetics of this compound on ACC.

Key Experimental Protocols

Protocol: Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of ACC by measuring the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

-

Principle: The ACC-catalyzed reaction fixes ¹⁴CO₂ (from NaH¹⁴CO₃) onto acetyl-CoA. The reaction is terminated by acidification, which removes unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. The remaining non-volatile radioactivity is proportional to the amount of [¹⁴C]malonyl-CoA formed and is quantified by liquid scintillation counting.

-

Key Reagents:

-

Purified or partially purified ACC enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Substrates: ATP, Acetyl-CoA

-

Radiolabel: NaH¹⁴CO₃

-

Inhibitor: this compound-enol dissolved in DMSO

-

Stop Solution: 6 M HCl

-

Scintillation Cocktail

-

-

Procedure:

-

Prepare a reaction master mix containing assay buffer, ATP, Acetyl-CoA, and NaH¹⁴CO₃.

-

Aliquot the master mix into microcentrifuge tubes or a 96-well plate.

-

Add varying concentrations of this compound-enol or DMSO (vehicle control) to the respective tubes/wells and briefly pre-incubate at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the ACC enzyme preparation.

-

Incubate for a fixed time (e.g., 10-20 minutes) during which the reaction is linear.

-

Terminate the reaction by adding a small volume of 6 M HCl.

-

Dry the samples in a fume hood or with gentle heating (e.g., 60°C) to evaporate the acid and any remaining ¹⁴CO₂.

-

Resuspend the dried residue in water or buffer.

-

Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate percent inhibition for each this compound-enol concentration relative to the DMSO control.

-

Plot percent inhibition versus log[Inhibitor] to determine the IC₅₀ value.

-

For kinetic analysis, repeat the assay with varying concentrations of acetyl-CoA (or ATP) at several fixed inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten models to determine the type of inhibition and the inhibition constant (Ki).[3]

-

Protocol: Cellular De Novo Lipogenesis Assay

This assay measures the downstream effect of ACC inhibition on the synthesis of new lipids within a cellular context.

-

Principle: Live cells are incubated with a radiolabeled lipid precursor, such as [¹⁴C]acetate.[6][7] This precursor is converted to acetyl-CoA and incorporated into newly synthesized fatty acids. The total amount of radioactivity incorporated into the lipid fraction is a measure of de novo lipogenesis.

-

Key Reagents:

-

Cultured insect cells (e.g., Sf9) or primary cells

-

Cell Culture Medium

-

Radiolabel: [¹⁴C]Sodium Acetate

-

This compound-enol

-

Phosphate-Buffered Saline (PBS)

-

Lipid Extraction Solvents (e.g., Hexane:Isopropanol mixture, 3:2 v/v)

-

-

Procedure:

-

Plate cells in a multi-well format and allow them to adhere.

-

Treat the cells with various concentrations of this compound-enol or DMSO vehicle control for a predetermined time (e.g., 2-24 hours).

-

Add [¹⁴C]acetate to the culture medium and incubate for a labeling period (e.g., 2-4 hours).[6]

-

Remove the medium and wash the cells thoroughly with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract total lipids by adding an organic solvent mixture (e.g., hexane:isopropanol).

-

Separate the organic (lipid) phase from the aqueous phase.

-

Transfer an aliquot of the organic phase to a scintillation vial and allow the solvent to evaporate.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content of a parallel well to account for differences in cell number.

-

Express the results as a percentage of the lipogenic activity observed in the DMSO-treated control cells.

-

Plot the data to determine the dose-dependent effect of this compound on cellular lipid synthesis.

-

References

- 1. addi.ehu.es [addi.ehu.es]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tno-pharma.com [tno-pharma.com]

Spidoxamat: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spidoxamat is a novel insecticide developed by Bayer Crop Science, belonging to the chemical class of tetramic acid derivatives. Its unique spirocyclic structure contributes to its efficacy against a range of piercing-sucking insect pests. The primary mode of action of this compound is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. This disruption of lipid metabolism leads to the eventual mortality of target pests. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for a technical audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While specific experimental values for properties such as melting point, boiling point, and vapor pressure are not publicly available, the fundamental molecular characteristics are well-defined.

| Property | Value | Source |

| IUPAC Name | 2-(4-chloro-2,6-dimethylphenyl)-1-hydroxy-9,12-dioxa-4-azadispiro[4.2.4.2]tetradec-1-en-3-one | N/A |

| CAS Number | 907187-07-9 | N/A |

| Molecular Formula | C₁₉H₂₂ClNO₄ | N/A |

| Molecular Weight | 363.8 g/mol | N/A |

| Solubility | Generally soluble in organic solvents. Specific solubility data is not publicly available. | N/A |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of its characteristic spirocyclic tetramic acid structure. The key steps include the formation of an amide intermediate followed by an intramolecular Dieckmann cyclization to construct the tetramic acid ring.

General Synthetic Scheme

The overall synthetic strategy can be visualized as a two-stage process: the coupling of a substituted benzoyl chloride with a spirocyclic amine derivative, followed by an intramolecular cyclization to yield the final product.

Representative Experimental Protocol

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the following representative procedure is based on the known chemistry of tetramic acid synthesis, particularly the Dieckmann cyclization, and analogies to the synthesis of related compounds like Spirotetramat.

Step 1: Amide Formation

-

To a solution of the appropriate spirocyclic amine derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine) and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-chloro-2,6-dimethylbenzoyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Dieckmann Cyclization

-

Dissolve the purified amide intermediate in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude this compound by recrystallization or column chromatography to yield the final product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its identity and purity.

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

This compound's insecticidal activity stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the biosynthesis of fatty acids.

By inhibiting ACCase, this compound effectively blocks the production of malonyl-CoA, a crucial building block for the synthesis of long-chain fatty acids. Fatty acids are essential for numerous biological functions in insects, including energy storage, cell membrane integrity, and the production of signaling molecules. The disruption of this vital metabolic pathway ultimately leads to the death of the insect.

Toxicological Profile of Spidoxamat on Target Pests: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spidoxamat is a novel insecticide developed by Bayer CropScience, belonging to the tetramic acid chemical class and classified under the Insecticide Resistance Action Committee (IRAC) Group 23. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids. This disruption of lipid metabolism leads to mortality in a range of piercing-sucking insect pests. This technical guide provides a comprehensive overview of the toxicological profile of this compound on its target pests, including its mode of action, target species, and the experimental protocols used to assess its efficacy. While specific quantitative toxicity data (LC50/LD50) for this compound on target pests is not publicly available in the reviewed literature, this guide outlines the established methodologies for determining such values and presents the known qualitative toxicological effects.

Introduction

This compound is a systemic insecticide designed for the control of economically important agricultural pests. As a member of the keto-enol family, it represents a significant tool in insecticide resistance management programs due to its distinct mode of action. Understanding the toxicological profile of this compound is crucial for its effective and sustainable use in integrated pest management (IPM) strategies.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target site of this compound in insects is the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. By inhibiting ACCase, this compound effectively disrupts the production of essential lipids required for various physiological processes in insects, including energy storage, cell membrane integrity, and the formation of the cuticle.[1] This disruption of lipid metabolism ultimately leads to growth inhibition and mortality of the target pest.[1]

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound leading to pest mortality.

Target Pests

This compound exhibits high efficacy against a range of piercing-sucking insect pests. Its systemic nature allows for both foliar and soil applications, providing flexibility in pest management strategies.[2]

| Target Pest Group | Common Name(s) |

| Aphids | Green Peach Aphid (Myzus persicae), Cotton Aphid (Aphis gossypii), etc. |

| Whiteflies | Sweetpotato Whitefly (Bemisia tabaci), Greenhouse Whitefly (Trialeurodes vaporariorum), etc. |

| Mealybugs | Citrus Mealybug (Planococcus citri), etc. |

| Psyllids | Asian Citrus Psyllid (Diaphorina citri), etc. |

| Scales | California Red Scale (Aonidiella aurantii), etc. |

| Mites | (Suppression of some phytophagous mites) |

| Thrips | (Suppression) |

| Nematodes | (Activity against some plant-parasitic nematodes) |

Quantitative Toxicological Data

As of the latest available public information, specific lethal concentration (LC50) and lethal dose (LD50) values for this compound against its target pests have not been published in peer-reviewed literature or regulatory summaries. Efficacy trials are ongoing, and this data is likely held by the manufacturer for regulatory purposes.[2] For context, a related tetramic acid insecticide, spirotetramat, has reported LC50 values against various aphid species, but these are not directly transferable to this compound.

Table of this compound Toxicity on Target Pests (Qualitative)

| Target Pest | Life Stage(s) Affected | Toxicological Effect |

| Aphids | Nymphs and Adults | Mortality, Growth Inhibition |

| Whiteflies | Nymphs and Adults | Mortality, Growth Inhibition |

| Mealybugs | Nymphs and Adults | Mortality, Growth Inhibition |

| Psyllids | Nymphs and Adults | Mortality, Growth Inhibition |

| Scales | Nymphs and Adults | Mortality, Growth Inhibition |

Experimental Protocols

The determination of insecticide toxicity is conducted using standardized bioassays. The following protocols are representative of the methodologies likely employed to evaluate the toxicological profile of this compound.

Leaf-Dip Bioassay for Aphids and Whiteflies (IRAC Method)

This method is a standard procedure for determining the contact toxicity of insecticides to small, soft-bodied insects.

Objective: To determine the median lethal concentration (LC50) of this compound.

Materials:

-

This compound technical grade or formulated product

-

Distilled water

-

Non-ionic surfactant (optional, depending on formulation)

-

Host plant leaves (e.g., cabbage for aphids, cotton for whiteflies)

-

Petri dishes

-

Agar

-

Fine camel-hair brush

-

Controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

-

Preparation of Test Solutions: A stock solution of this compound is prepared in distilled water (with surfactant if necessary). A series of at least five graded concentrations are prepared by serial dilution. A control solution (distilled water, with surfactant if used) is also prepared.

-

Leaf Disc Preparation: Leaf discs of a suitable size are cut from untreated, healthy host plants.

-

Treatment Application: Each leaf disc is immersed in a test solution for 10-20 seconds with gentle agitation. The treated discs are then allowed to air dry on a clean, non-absorbent surface.

-

Bioassay Setup: The air-dried leaf discs are placed, adaxial side down, on a bed of agar (1-1.5%) in a petri dish. The agar provides moisture to keep the leaf turgid.

-

Insect Infestation: A cohort of synchronized adult or late-instar nymphal pests (e.g., 15-20 individuals) is carefully transferred onto each treated leaf disc using a fine camel-hair brush.

-

Incubation: The petri dishes are sealed with ventilated lids and placed in a controlled environment chamber.

-

Mortality Assessment: Mortality is assessed after a specific time interval (e.g., 24, 48, or 72 hours). Insects are considered dead if they are unable to move when gently prodded with a brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.

Experimental Workflow for Leaf-Dip Bioassay

Caption: Standard workflow for a leaf-dip bioassay to determine insecticide toxicity.

Systemic Uptake Bioassay for Systemic Insecticides

This method is used to evaluate the efficacy of systemic insecticides that are taken up by the plant and translocated to other tissues.

Objective: To assess the mortality of piercing-sucking insects feeding on plants treated systemically with this compound.

Materials:

-

Potted host plants

-

This compound formulation suitable for soil application

-

Cages or containers to enclose the insects on the plants

-

Controlled environment greenhouse or growth chamber

Procedure:

-

Plant Treatment: Potted plants are treated with a known concentration of this compound applied to the soil as a drench. Control plants receive only water.

-

Uptake Period: The treated plants are maintained under optimal growing conditions for a specific period (e.g., 24-72 hours) to allow for the uptake and translocation of the insecticide.

-

Insect Infestation: A known number of target pests are confined to a specific leaf or portion of the treated plant using a clip-cage or other suitable enclosure.

-

Incubation: The infested plants are kept in a controlled environment.

-

Mortality Assessment: Mortality of the insects within the cages is recorded at regular intervals.

-

Data Analysis: Mortality data is analyzed to determine the efficacy of the systemic application.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This biochemical assay directly measures the effect of this compound on its target enzyme.

Objective: To determine the concentration of this compound that inhibits 50% of ACCase activity (IC50).

Materials:

-

This compound

-

Insect tissue homogenate (source of ACCase)

-

Buffer solutions

-

Substrates: Acetyl-CoA, ATP, and bicarbonate (containing radioactive ¹⁴C)

-

Scintillation counter and vials

Procedure:

-

Enzyme Extraction: ACCase is extracted and partially purified from the target insect species.

-

Assay Reaction: The enzymatic reaction is initiated by adding the insect enzyme extract to a reaction mixture containing the substrates and varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.

-

Quantification: The reaction is stopped, and the amount of radiolabeled malonyl-CoA produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of ACCase inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.

Logical Relationship of Experimental Protocols

References

Spidoxamat: A Technical Guide to a Novel Lipid Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spidoxamat is a novel insecticide belonging to the ketoenol class, specifically a tetramic acid derivative, developed by Bayer CropScience.[1][2] It functions as a potent inhibitor of lipid biosynthesis by targeting acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway.[3][4] This mode of action disrupts essential metabolic processes in a range of piercing-sucking insect pests, leading to mortality.[2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and its place within modern crop protection strategies.

Introduction

The continuous evolution of pest resistance necessitates the development of novel insecticides with unique modes of action. This compound emerges as a significant advancement in this area, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[3][5] Its primary targets include aphids, whiteflies, mealybugs, psyllids, and scales.[2][5] Notably, this compound is the first in its class to be registered for both foliar and soil applications, offering greater flexibility in pest management strategies.[5]

Chemical and Physical Properties

This compound is a synthetic compound with a distinct spirocyclic structure.[6]

| Property | Value | Reference |

| IUPAC Name | 2-(4-chloro-2,6-dimethylphenyl)-1-hydroxy-9,12-dioxa-4-azadispiro[4.2.48.25]tetradec-1-en-3-one | [6] |

| CAS Number | 907187-07-9 | [1] |

| Molecular Formula | C₁₉H₂₂ClNO₄ | [2][7] |

| Molecular Weight | 363.8 g/mol | [8] |

| Chemical Class | Tetramic acid derivative | [2][3] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary biochemical target of this compound is acetyl-CoA carboxylase (ACCase).[2] This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the initial and rate-limiting step in de novo fatty acid biosynthesis.[9]

This compound, in its active enolic form, is believed to act as a mimic of the substrate, acetyl-CoA.[2] It binds to the carboxyltransferase (CT) domain of the ACCase enzyme, competitively inhibiting the binding of acetyl-CoA.[2][9] This interference prevents the transfer of a carboxyl group to acetyl-CoA, thereby halting the production of malonyl-CoA and disrupting the entire lipid biosynthesis pathway.[2] The resulting depletion of essential lipids affects cell membrane integrity, energy storage, and the formation of critical signaling molecules, ultimately leading to the death of the target pest.[4][6]

Figure 1. Mechanism of action of this compound.

Comparative Efficacy and Spectrum of Activity

This compound demonstrates high efficacy against a range of piercing-sucking pests.[5] While specific quantitative data from peer-reviewed publications is still emerging, initial findings indicate its effectiveness at low dose rates for both foliar and soil applications.[1]

| Target Pest | Efficacy | Application | Reference |

| Aphids | High | Foliar & Soil | [1][5] |

| Whiteflies | High | Foliar & Soil | [1][5] |

| Mites | Effective | Foliar & Soil | [2] |

| Nematodes (e.g., Meloidogyne incognita) | Effective (100% mortality at 20 mg/L) | Not specified | [2] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of this compound on ACCase activity.

Objective: To quantify the inhibition of ACCase by this compound and determine its IC₅₀ value.

Materials:

-

Purified ACCase enzyme (from target insect pest)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acetyl-CoA

-

ATP (Adenosine triphosphate)

-

KHCO₃ (Potassium bicarbonate) containing ¹⁴C

-

Reaction buffer (e.g., Tris-HCl with MgCl₂ and citrate)

-

Scintillation cocktail

-

Scintillation counter

Workflow:

References

- 1. New ISO Published – this compound (Plenexos): The Next Generation Ketoenol Insecticide – News & Updates [chemrobotics.in]

- 2. This compound | 907187-07-9 | Benchchem [benchchem.com]

- 3. irac-online.org [irac-online.org]

- 4. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Buy this compound (EVT-6729627) | 907187-07-9 [evitachem.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound | C19H22ClNO4 | CID 54740619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]

Initial Efficacy of Spidoxamat on Aphids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spidoxamat is a novel insecticide from the chemical class of ketoenols, developed by Bayer Crop Science. It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide, which acts by inhibiting Acetyl-CoA carboxylase (ACC)[1]. This mode of action provides a valuable tool for the management of piercing-sucking insect pests, particularly aphids, especially in the context of resistance management and integrated pest management (IPM) programs. Early data suggest that this compound has a high margin of safety for many beneficial insect species, including predators, parasitoids, and pollinators, while demonstrating excellent efficacy against target pests in both foliar and soil applications[1][2]. As a new active ingredient, it is positioned to be an important alternative to other insecticide classes, such as neonicotinoids[1][3].

Core Mechanism of Action

This compound's insecticidal activity stems from its ability to inhibit the enzyme Acetyl-CoA carboxylase (ACC)[2][4][5]. ACC is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the production of lipids, which are essential for various physiological processes in insects, including the formation of cell membranes, energy storage, and molting[1]. The disruption of lipid biosynthesis ultimately leads to the death of the target pest[4].

Caption: this compound's mode of action via inhibition of Acetyl-CoA carboxylase.

Efficacy Data

While specific quantitative data from initial efficacy studies, such as LC50 values or detailed field trial results, are not extensively available in the public domain, regulatory documents and industry communications provide a qualitative assessment of this compound's efficacy against aphids. The available information highlights its potential as a highly effective aphicide.

Table 1: Summary of this compound Efficacy on Aphids (Qualitative)

| Efficacy Aspect | Description | Source(s) |

| Target Pests | Effective against a variety of piercing-sucking pests, including aphids. | [1][3] |

| General Efficacy | Demonstrated to have "excellent efficacy" on homopteran piercing-sucking insects, including aphids. | [1][3] |

| Application | Shows excellent target pest efficacy in both foliar and soil application scenarios. | [1][2] |

| Plant Mobility | High plant mobility ensures high efficacy against key sucking pests like aphids at low dose rates. | [6] |

| IPM Compatibility | Very safe for predatory and parasitic beneficial insects and mites, making it a good fit for IPM programs. | [3] |

Table 2: Known Formulation and Use Patterns for Aphid Control

| Product | Active Ingredients | Application Rate (Product) | Application Rate (Active Ingredient) | Use Pattern | Source(s) |

| BCS-AA10147 WG 22.2 | This compound (72 g/kg) & Flupyradifurone (150 g/kg) | 538 g/ha | This compound: 0.086 lb AI/A (approx. 96.4 g AI/ha) | 1 foliar application, 21-day PHI, with an adjuvant. | [3] |

| This compound SG 75 | This compound (75%) | Not specified | 0.156 lb AI/A (approx. 175 g AI/ha) | 2 foliar applications, 10-day interval, 21-day PHI. | [3] |

Experimental Protocols

Detailed protocols for the initial efficacy studies of this compound are proprietary to the manufacturer. However, a standard methodology for evaluating the efficacy of a new insecticide against aphids in a laboratory setting is outlined below. This protocol describes a typical leaf-dip bioassay used to determine the dose-response relationship and calculate lethal concentration (LC) values.

Protocol: Laboratory Bioassay for Aphid Efficacy (Leaf-Dip Method)

-

Insect Rearing:

-

Maintain a healthy, age-synchronous colony of the target aphid species (e.g., Myzus persicae, Aphis gossypii) on untreated host plants in a controlled environment (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).

-

Ensure the colony is free from parasites and pathogens.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Triton X-100).

-

Make a series of serial dilutions from the stock solution with distilled water to create a range of at least five concentrations expected to cause between 10% and 90% mortality.

-

Prepare a control solution containing only the solvent and surfactant at the same concentration used in the test solutions.

-

-

Bioassay Procedure:

-

Excise healthy, uniform-sized leaves from the host plant.

-

Individually dip the leaves into the respective test solutions (including the control) for a standardized duration (e.g., 10-30 seconds).

-

Allow the leaves to air-dry completely on a clean, non-absorbent surface.

-

Place the treated leaves, adaxial side up, onto an agar base (1-2%) in Petri dishes to maintain turgor.

-

Using a fine brush, carefully transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc.

-

Seal the Petri dishes with ventilated lids to prevent escape and maintain humidity.

-

Replicate each concentration and the control at least three to four times.

-

-

Incubation and Data Collection:

-

Incubate the bioassay units under the same controlled environmental conditions used for insect rearing.

-

Assess aphid mortality at predetermined intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids are considered dead if they do not move when gently prodded with a fine brush.

-

-

Data Analysis:

-

Correct the observed mortality for control mortality using Abbott's formula.

-

Perform probit analysis on the corrected mortality data to determine the lethal concentration values (e.g., LC50, LC90) and their 95% confidence intervals.

-

Caption: Generalized experimental workflow for an aphid efficacy bioassay.

Conclusion

This compound represents a significant development in insecticide technology, offering a novel mode of action for the control of aphids and other sucking pests. Its classification as an IRAC Group 23 insecticide makes it a critical tool for managing insecticide resistance. While detailed quantitative efficacy data from initial studies are not widely public, the available information indicates that this compound is a highly effective insecticide with a favorable safety profile for beneficial organisms, positioning it as a valuable component of modern Integrated Pest Management strategies. Further public data from field trials will be crucial in fully defining its role in various agricultural systems.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Buy this compound (EVT-6729627) | 907187-07-9 [evitachem.com]

- 3. Food Use Data Search [ir4app.cals.ncsu.edu]

- 4. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]

- 5. gcsaa.org [gcsaa.org]

- 6. New ISO Published – this compound (Plenexos): The Next Generation Ketoenol Insecticide – News & Updates [chemrobotics.in]

The Role of Spidoxamat in Integrated Pest Management (IPM): A Technical Guide

Introduction

Spidoxamat is a novel insecticide belonging to the ketoenol class of chemistry, developed by Bayer CropScience.[1][2] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide, which acts by inhibiting acetyl-CoA carboxylase (ACC).[1] This mode of action disrupts lipid biosynthesis, which is crucial for the development and energy metabolism of target pests, leading to growth inhibition and mortality.[3] this compound is effective against a range of piercing and sucking insect pests, including aphids, whiteflies, mealybugs, psyllids, and scales, with suppression of thrips and some phytophagous mites.[1] Its unique mode of action and selectivity profile make it a promising tool for Integrated Pest Management (IPM) and resistance management programs, offering an alternative to neonicotinoid insecticides.[1] This technical guide provides an in-depth overview of this compound, including its mode of action, toxicological profile, and role in IPM, with a focus on quantitative data and experimental methodologies.

Mode of Action

This compound's primary target is the enzyme acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids.[2][3] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in the fatty acid synthesis pathway. By inhibiting this enzyme, this compound disrupts the production of lipids, which are essential for various physiological processes in insects, including:

-

Energy storage: Lipids are the primary form of energy storage in insects.

-

Cell membrane integrity: Phospholipids are essential components of all cell membranes.

-

Molting and development: The formation of new cuticle during molting is a lipid-intensive process.[1]

-

Reproduction: Lipids are crucial for egg production and development.

The inhibition of ACC leads to a cascade of downstream effects, ultimately resulting in the death of the insect. The following diagram illustrates the logical relationship of this compound's mode of action.

Caption: Logical flow of this compound's mode of action.

Efficacy Data

While documents from regulatory agencies and Bayer CropScience state that this compound demonstrates "excellent target pest efficacy in both foliar and soil application scenarios," specific quantitative data from peer-reviewed field trials are not yet widely available as of late 2025.[1] Research is ongoing, with several studies planned or in progress. For instance, Anand Agricultural University in India has outlined bio-efficacy studies for a this compound and Spinetoram combination against pink bollworm, thrips, and whitefly in cotton.[4][5] Additionally, a collaboration between the ICAR-Directorate of Floricultural Research and Bayer CropScience is set to evaluate a this compound and Abamectin formulation against thrips and mites in roses under open field conditions.[6]

The following table is a template illustrating the type of quantitative data that would be generated from such efficacy trials.

Table 1: Template for this compound Efficacy Data

| Crop | Target Pest | Application Rate (g a.i./ha) | Application Method | Pest Mortality (%) | Days After Treatment | Reference |

| Cotton | Whitefly (Bemisia tabaci) | Data not available | Foliar Spray | Data not available | 3, 7, 14 | (Future Study) |

| Cotton | Aphids (Aphis gossypii) | Data not available | Foliar Spray | Data not available | 3, 7, 14 | (Future Study) |

| Tomato | Whitefly (Bemisia tabaci) | Data not available | Soil Drench | Data not available | 7, 14, 21 | (Future Study) |

| Citrus | Asian Citrus Psyllid (Diaphorina citri) | Data not available | Foliar Spray | Data not available | 3, 7, 14 | (Future Study) |

Toxicological Profile

This compound has undergone a comprehensive battery of toxicological studies to assess its potential risk to human health. These studies have been conducted in compliance with Good Laboratory Practice (GLP) and international guidelines (OECD, EU, US EPA). The following tables summarize the key findings.

Table 2: Acute Toxicity of this compound (Technical Ingredient, 97.1% Purity)

| Study | Species | Route | LD50/LC50 | Clinical Signs | Year |

| Acute Oral | Rat | Oral | >2000 mg/kg bw | No clinical signs observed | 2018-2019 |

| Acute Dermal | Rat | Dermal | >2000 mg/kg bw | No clinical signs observed | 2018-2019 |

| Acute Inhalation | Rat | Inhalation | >2.15 mg/L (4-hour) | No mortality | 2018-2019 |

Table 3: Summary of Other Toxicological Endpoints for this compound

| Study Type | Findings |

| Genotoxicity | No indication of a genotoxic response in a battery of in vitro and in vivo studies. This compound is not considered genotoxic. |

| Reproductive and Developmental Toxicity | Studies conducted between 2007 and 2022 showed no evidence of reproductive or developmental toxicity. |

| Chronic Toxicity and Carcinogenicity | Studies conducted between 2018 and 2022 showed no evidence of carcinogenicity. |

| Endocrine Disruption | No evidence of treatment-related effects related to endocrine activity in studies with rats, rabbits, mice, and dogs. |

| Skin and Eye Irritation | Not irritating to rabbit skin. Mild and transient conjunctival redness was observed in an eye irritation study. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to this compound.

Insecticide Efficacy Trials (General Protocol)

While specific protocols for this compound trials are not yet published, a general methodology for evaluating insecticide efficacy against pests like whiteflies and aphids in a field setting is as follows:

-

Experimental Design: Field plots are established in a randomized complete block design with multiple replicates per treatment.

-

Treatments: Treatments include an untreated control and various application rates of the test insecticide.

-

Application: The insecticide is applied using calibrated equipment to ensure uniform coverage. Application methods can include foliar sprays or soil drenches.

-

Pest Population Assessment: Pest populations (e.g., number of aphids per leaf, number of whitefly nymphs per leaf area) are assessed at pre-determined intervals before and after treatment (e.g., 3, 7, and 14 days after application).

-

Data Analysis: Pest count data are statistically analyzed to determine the efficacy of the insecticide compared to the untreated control. Mortality rates are often corrected for natural mortality in the control group using Abbott's formula.

The following diagram illustrates a typical workflow for an insecticide efficacy trial.

Caption: A generalized workflow for insecticide efficacy trials.

Toxicological Studies (Methodology Overview)

The toxicological studies on this compound were conducted following standardized international guidelines. An overview of the methodology for a 28-day dermal toxicity study is provided as an example:

-

Test System: Wistar rats.

-

Guidelines: Conducted in accordance with OECD and US EPA testing guidelines and compliant with GLP.

-

Dose Groups: Multiple dose groups (e.g., 0, 100, 300, and 1000 mg/kg body weight/day) with a control group.

-

Administration: The test substance was applied to the shaved flank of the rats via a semi-occluded application for 6 hours per day for 28 consecutive days.

-

Parameters Assessed: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

-

Endpoint Determination: The No Observed Adverse Effect Level (NOAEL) was determined based on the absence of treatment-related findings.

Role in Integrated Pest Management (IPM)

This compound's characteristics make it a valuable component of IPM programs:

-

Novel Mode of Action: As a Group 23 insecticide, this compound provides a new tool for managing pests that have developed resistance to other insecticide classes. Rotating this compound with insecticides from different IRAC groups is a key strategy for resistance management.

-

Selectivity: Early data suggest that this compound has a high margin of safety for a number of beneficial insect species, including predators, parasitoids, and pollinators.[1] This selectivity is a cornerstone of IPM, as it helps to preserve natural pest control services.

-

Application Flexibility: this compound is effective with both foliar and soil applications.[1] Soil applications can reduce the risk of off-target drift and minimize exposure to non-target foliar-dwelling organisms.[1]

-

Alternative to Neonicotinoids: Given its efficacy against piercing and sucking pests, this compound is positioned as a potential alternative to neonicotinoid insecticides, which have faced increased scrutiny due to their impact on pollinators.[1]

The following diagram illustrates the logical relationship of this compound within an IPM framework.

Caption: this compound's role within an IPM framework.

Conclusion

This compound represents a significant advancement in insecticide technology, offering a novel mode of action for the control of important piercing and sucking pests. Its favorable toxicological profile and selectivity towards many beneficial insects make it a strong candidate for inclusion in modern IPM programs. While comprehensive, publicly available field efficacy data is still emerging, ongoing research is expected to further define its role in sustainable agriculture. As with any crop protection tool, adherence to label recommendations and sound resistance management practices will be crucial to preserving the long-term utility of this compound.

References

Spidoxamat: An In-depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spidoxamat is a novel insecticide belonging to the ketoenol class of chemistry, developed for the control of a broad spectrum of piercing and sucking insect pests in various agricultural crops. As with any pesticide, understanding its environmental fate and degradation is crucial for assessing its potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the available scientific information regarding the environmental degradation pathways and metabolic fate of this compound.

Degradation of this compound in the Environment

The environmental degradation of this compound is a multifaceted process involving biotic and abiotic transformations. These processes lead to the formation of several metabolites, some of which may also be of environmental relevance. The primary routes of degradation include hydrolysis, photolysis, and microbial metabolism in soil and aquatic systems.

Key Metabolites

Several key metabolites of this compound have been identified through various environmental fate studies. The formation of these metabolites is a critical aspect of the overall degradation pathway. The principal metabolites identified are:

-

This compound-decyclohexylketone: This metabolite is formed through the cleavage of the spirocyclic ring system, resulting in the loss of the cyclohexane group and the formation of a ketone.

-

This compound-dechlorohydroxy: This metabolite is likely a result of aqueous photolysis, where the chlorine atom on the phenyl ring is substituted by a hydroxyl group.

-

This compound-cyclohydroxy-benzylalcohol (cis): This metabolite has been identified in plant metabolism studies and involves a more complex transformation of the parent molecule.

Quantitative Environmental Fate Data

While detailed quantitative data from specific environmental fate studies on this compound are not widely available in the public domain, regulatory assessments provide some insights into its environmental behavior. The following table summarizes the conceptual understanding of this compound's environmental fate parameters. It is important to note that specific half-life values (DT50) and other quantitative descriptors are typically generated through standardized laboratory and field studies, and the absence of specific values in this guide reflects the limited availability of this data in published literature.

| Environmental Compartment | Degradation Process | Key Parameters | General Observations |

| Water | Hydrolysis | DT50 | Expected to be pH-dependent. |

| Photolysis | DT50, Quantum Yield | A likely route of degradation, leading to the formation of this compound-dechlorohydroxy. | |

| Soil | Aerobic Metabolism | DT50 | Microbial degradation is anticipated to be a significant pathway for dissipation in soil. |

| Anaerobic Metabolism | DT50 | Degradation is generally slower under anaerobic conditions compared to aerobic conditions. | |

| Mobility | Koc | The mobility of this compound and its metabolites in soil is characterized by the soil organic carbon-water partitioning coefficient (Koc). | |

| Aquatic Sediment | Aerobic & Anaerobic Metabolism | DT50 | Transformation and degradation in sediment are influenced by the microbial activity and redox conditions of the system. |

Note: Specific quantitative values for DT50 and Koc are not publicly available and would be contained in regulatory submission documents.

Experimental Protocols for Environmental Fate Studies

The environmental fate of a pesticide like this compound is investigated through a series of standardized studies, primarily following guidelines set by international bodies such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed outlines of the methodologies for key experiments.

Hydrolysis (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of radiolabeled or non-radiolabeled this compound to the test solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples at predetermined time intervals.

-

Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: Calculate the first-order rate constant and the half-life (DT50) for the hydrolysis of this compound at each pH.

Aqueous Photolysis (Following OECD Guideline 316)

Objective: To determine the rate of photolytic degradation of this compound in water.

Methodology:

-

Test Solutions: Prepare a sterile aqueous solution of this compound of known concentration.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Irradiation: Irradiate the test solutions for defined periods. Maintain a parallel set of control samples in the dark to assess abiotic hydrolysis.

-

Sampling: Collect samples from both irradiated and dark control solutions at various time points.

-

Analysis: Quantify the concentration of this compound and its photoproducts using methods like HPLC-MS/MS.

-

Data Analysis: Determine the photolytic half-life and, if possible, the quantum yield of the degradation process.

Aerobic Soil Metabolism (Following OECD Guideline 307)

Objective: To investigate the rate and pathway of this compound degradation in aerobic soil.

Methodology:

-

Soil Selection: Use at least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

-

Test Substance Application: Apply radiolabeled this compound to the soil samples at a known concentration.

-

Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (i.e., maintained moisture content and temperature).

-

Sampling: Collect soil samples at regular intervals over the course of the study.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for the parent compound and its metabolites. Techniques like Liquid Scintillation Counting (LSC) for radiolabeled studies and LC-MS/MS for structural elucidation are commonly used.

-

Data Analysis: Determine the degradation kinetics of this compound in each soil type and identify the major metabolites. Calculate the DT50 and DT90 (time for 90% dissipation) values.

Visualizations

This compound Degradation Pathway

Caption: Proposed degradation pathway of this compound in the environment.

Experimental Workflow for a Soil Metabolism Study

Caption: Generalized workflow for an aerobic soil metabolism study.

Conclusion

The environmental fate of this compound is characterized by its transformation into several key metabolites through processes such as hydrolysis, photolysis, and microbial degradation. While the complete quantitative picture of its persistence and mobility in various environmental compartments requires access to detailed regulatory study reports, the available information indicates that it undergoes degradation to form products like this compound-decyclohexylketone and this compound-dechlorohydroxy. The standardized experimental protocols outlined in this guide provide the framework through which the environmental behavior of this compound is scientifically evaluated. Further research and public dissemination of data from these studies will be crucial for a more complete understanding of the environmental profile of this insecticide.

Spidoxamat: A Technical Guide to its Spectrum of Activity Against Sucking Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spidoxamat is a novel insecticide developed by Bayer Crop Science, offering a unique mode of action for the control of a broad spectrum of economically important sucking insect pests. As a member of the tetramic acid derivatives, this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide, acting as an inhibitor of acetyl-CoA carboxylase (ACCase). This mechanism disrupts lipid biosynthesis, a fundamental metabolic process in insects, leading to mortality. This technical guide provides a comprehensive overview of this compound's activity, mode of action, and available efficacy information against key sucking insect pests. While specific quantitative data from peer-reviewed publications is emerging due to the novelty of the compound, this guide synthesizes the current understanding to support research and development professionals.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's insecticidal activity is derived from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in energy storage and metabolism. By inhibiting ACCase, this compound disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis. This disruption of lipid biosynthesis ultimately leads to the inhibition of growth, development, and reproduction, and ultimately, the death of the target insect.[1]

The following diagram illustrates the signaling pathway of this compound's mode of action:

Caption: this compound's mode of action via ACCase inhibition.

Spectrum of Activity Against Sucking Insects

This compound has demonstrated a broad spectrum of activity against a variety of piercing-sucking insect pests.[3] Its efficacy has been noted in both foliar and soil applications, providing flexibility in pest management strategies.[3]

Key Target Pests

Based on available information, this compound is effective against the following major groups of sucking insects:

-

Aphids: Various aphid species are susceptible to this compound.

-

Whiteflies: Efficacy against whitefly populations has been highlighted.

-

Mealybugs: this compound is a potential tool for the management of mealybugs.

-

Psyllids: Control of psyllids is within the activity spectrum of this compound.

-

Scales: The insecticide has shown activity against scale insects.

-

Thrips: Suppression of thrips populations has also been reported.[3]

The following diagram illustrates the logical relationship of this compound's spectrum of activity:

Caption: this compound's spectrum of activity against sucking insects.

Quantitative Efficacy Data

As of the date of this document, specific quantitative efficacy data, such as LC50 (lethal concentration for 50% of the test population) or ED50 (effective dose for 50% of the test population) values for this compound against a range of sucking insect species, are not widely available in the public domain. This is common for newly developed active ingredients where such data is often proprietary and part of the regulatory submission process. The information available consistently describes the efficacy of this compound in qualitative terms such as "excellent efficacy".[3]

Table 1: Summary of this compound's Qualitative Efficacy Against Sucking Insects

| Target Pest Group | Qualitative Efficacy | Application Methods | Notes |

| Aphids | Excellent | Foliar, Soil | Effective against various aphid species. |

| Whiteflies | Excellent | Foliar, Soil | Key target pest. |

| Mealybugs | Effective | Foliar, Soil | Important for management in various crops. |

| Psyllids | Effective | Foliar, Soil | Control of psyllid populations. |

| Scales | Effective | Foliar, Soil | Activity against scale insects. |

| Thrips | Suppression | Foliar | Provides suppression of thrips populations. |

Note: This table is based on descriptive information from available sources. Quantitative data will be added as it becomes publicly available.

Experimental Protocols for Efficacy Evaluation

Detailed experimental protocols for this compound efficacy studies are not yet publicly available. However, a general methodology for conducting insecticide bioassays to determine the efficacy of a new active ingredient against sucking insects is provided below. These protocols are based on standard entomological testing procedures.

General Laboratory Bioassay Protocol (Leaf-Dip Method for Aphids/Whiteflies)

-

Insect Rearing: Maintain healthy, age-standardized colonies of the target insect species (e.g., Aphis gossypii, Bemisia tabaci) on untreated host plants in a controlled environment (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).

-

Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant). Make a series of dilutions to create a range of at least five to seven concentrations. A control solution (solvent and surfactant only) must be included.

-

Leaf Disc Preparation: Excise leaf discs from the host plant using a cork borer.

-

Treatment Application: Dip each leaf disc into a test solution for a standardized period (e.g., 10-30 seconds). Allow the discs to air dry completely.

-

Insect Infestation: Place the treated leaf discs, adaxial side down, on a layer of agar in a petri dish. Transfer a known number of adult or nymphal insects (e.g., 20-30) onto each leaf disc.

-

Incubation: Seal the petri dishes and incubate them under the same controlled environmental conditions used for insect rearing.

-

Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, 72 hours) under a stereomicroscope. Insects that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit or logit analysis to calculate the LC50 or LC90 values and their 95% confidence intervals.

General Field Trial Protocol

-

Trial Site Selection: Select a field with a history of infestation by the target sucking insect pest(s) and uniform crop stand.

-

Experimental Design: Use a randomized complete block design (RCBD) with a minimum of four replications.

-

Plot Size: Establish individual plots of a size appropriate for the crop and application equipment.

-

Treatments: Include a range of this compound application rates, a standard insecticide for comparison, and an untreated control.

-

Application: Apply the treatments using calibrated spray equipment to ensure uniform coverage. For soil applications, use appropriate drenching or drip irrigation methods.

-

Sampling: At pre-determined intervals before and after treatment, collect insect population data by counting the number of insects on a specified number of leaves, stems, or whole plants per plot.

-

Data Collection: Record insect counts for different life stages (e.g., eggs, nymphs, adults). Also, assess any phytotoxicity to the crop.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on the pest population.

The following diagram provides a generalized workflow for an insecticide efficacy evaluation:

References

Molecular Target Analysis of Spidoxamat in Insects: A Technical Guide

Abstract

Spidoxamat is a novel insecticide belonging to the tetramic acid class of chemistry, developed for the control of a broad spectrum of sucking insect pests. As a member of the Insecticide Resistance Action Committee (IRAC) Group 23, its primary molecular target is the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme is pivotal in the initial, rate-limiting step of lipid biosynthesis. By inhibiting ACCase, this compound disrupts the production of essential fatty acids, leading to a cessation of growth, reproduction, and ultimately, mortality in target insects. This technical guide provides an in-depth analysis of the molecular target of this compound, including its mechanism of action, relevant experimental protocols for its study, and the biochemical pathways it influences. The information presented is intended for researchers, scientists, and professionals involved in insecticide development and resistance management.

Introduction to this compound and its Molecular Target

This compound is a systemic insecticide that has demonstrated high efficacy against various piercing-sucking insect pests, including aphids and whiteflies.[1][2] It is recognized as a valuable tool in integrated pest management (IPM) programs due to its targeted action.[2] The molecular target of this compound is acetyl-CoA carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the de novo biosynthesis of fatty acids.

Mechanism of Action

The mode of action of this compound, like other tetramic acid insecticides such as spirotetramat, involves the inhibition of ACCase. While specific kinetic studies on this compound are not yet widely published, the mechanism can be inferred from studies on closely related compounds. The active form of these insecticides typically inhibits the carboxyltransferase (CT) domain of the ACCase enzyme. This inhibition is competitive with respect to the substrate acetyl-CoA, meaning the insecticide competes with acetyl-CoA for binding to the active site of the enzyme. By blocking the binding of acetyl-CoA, this compound effectively halts the production of malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.

The disruption of lipid biosynthesis has profound consequences for the insect's physiology. Lipids are essential components of cell membranes, serve as energy reserves, and are precursors for signaling molecules. The inability to synthesize fatty acids leads to:

-

Inhibition of Growth and Development: Larval stages are particularly vulnerable as they have high demands for lipids for growth and molting.

-

Reduced Fecundity: Adult females require significant lipid reserves for egg production. Inhibition of lipid synthesis leads to a rapid decline in fertility and egg-laying.

-

Mortality: The overall disruption of cellular function and energy metabolism ultimately results in the death of the insect.

Quantitative Data Summary

While specific public domain data on the IC50 (half-maximal inhibitory concentration) of this compound against insect ACCase and LD50 (median lethal dose) for various insect species are limited, the following tables summarize the expected efficacy and toxicological profile based on available information and data from related compounds.

Table 1: In Vitro Activity of Ketoenol Insecticides against Acetyl-CoA Carboxylase

| Compound | Target Organism | IC50 Value | Source |

| Spirotetramat-enol (related compound) | Nematode (Caenorhabditis elegans) | ~50 µM | Inferred from literature |

| Spirotetramat-enol (related compound) | Insects and Mites | Expected in the nM range | Inferred from literature |

| This compound | Target Insects (e.g., Aphids, Whiteflies) | Data not publicly available | - |

Table 2: In Vivo Efficacy of this compound against Sucking Insect Pests

| Target Pest | Application Method | Efficacy Level | Source |

| Aphids | Foliar and Soil | Excellent | [1][2] |

| Whiteflies | Foliar and Soil | Excellent | [1][2] |

| Mealybugs | Foliar and Soil | Effective | [1] |

| Psyllids | Foliar and Soil | Effective | [1] |

| Scales | Foliar and Soil | Effective | [1] |

| Thrips | Foliar and Soil | Suppression | [1] |

Table 3: Acute Mammalian Toxicity of this compound

| Test | Species | Result | Source |

| Acute Oral LD50 | Rat | >2000 mg/kg | Regulatory filings |

| Acute Dermal LD50 | Rat | >2000 mg/kg | Regulatory filings |

Experimental Protocols

The analysis of this compound's molecular target involves a combination of in vitro enzymatic assays and in vivo efficacy studies.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound on ACCase, adapted from procedures for similar compounds.

Objective: To quantify the in vitro inhibition of insect ACCase by this compound.

Principle: The activity of ACCase is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA. The reduction in the rate of this reaction in the presence of the inhibitor is used to determine the IC50 value.

Materials:

-

Insect tissue rich in ACCase (e.g., fat body from target insect species)

-

Extraction buffer (e.g., 100 mM HEPES, pH 7.5, containing protease inhibitors)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM ATP, 5 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA)

-

Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Scintillation vials and scintillation cocktail

-

Acid solution (e.g., 6 M HCl) to stop the reaction

Procedure:

-

Enzyme Preparation:

-

Dissect the fat body from the target insect species on ice.

-

Homogenize the tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

The supernatant containing the crude enzyme extract can be used directly or further purified.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, enzyme extract, and the this compound dilution (or solvent control).

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the substrates, including [¹⁴C]Sodium Bicarbonate.

-

Allow the reaction to proceed for a set time (e.g., 15 minutes).

-

Stop the reaction by adding the acid solution.

-

Heat the samples to remove unreacted [¹⁴C]CO₂.

-

-

Quantification:

-

Add the reaction mixture to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Efficacy Bioassay (Leaf-Dip Method for Aphids)

Objective: To determine the lethal concentration (LC50) of this compound against a target insect pest.

Materials:

-

Host plants (e.g., cabbage seedlings for cabbage aphids)

-

Synchronized population of the target insect (e.g., adult aphids)

-

This compound formulation

-

Surfactant

-

Distilled water

-

Petri dishes lined with moist filter paper

-

Fine paintbrush

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the this compound formulation in distilled water.

-

Create a series of serial dilutions of the stock solution to obtain a range of test concentrations.

-

Add a standard concentration of a non-ionic surfactant to each dilution and the control (water only) to ensure even leaf coverage.

-

-

Leaf Treatment:

-

Excise leaves from the host plants.

-

Dip each leaf into a test solution for a standardized time (e.g., 10 seconds), ensuring complete immersion.

-

Allow the leaves to air dry.

-

-

Insect Infestation:

-

Place the treated, dried leaves into individual Petri dishes.

-

Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 20) onto each leaf.

-

-

Incubation:

-

Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 hour light:dark photoperiod).

-

-

Mortality Assessment:

-

Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) after infestation.

-

Aphids that are unable to move when gently prodded with a paintbrush are considered dead.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the insect lipid biosynthesis pathway by this compound.

Experimental Workflow: ACCase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on ACCase.

Experimental Workflow: In Vivo Leaf-Dip Bioassay

Caption: Workflow for an in vivo leaf-dip bioassay with this compound.

Resistance Management

As with any insecticide, the potential for the development of resistance in target pest populations is a concern. This compound is classified in IRAC Group 23. Resistance to ACCase-inhibiting herbicides in weeds is well-documented and can occur through two primary mechanisms that are also relevant to insects:

-

Target-Site Resistance: This involves genetic mutations in the ACCase gene that alter the structure of the enzyme's active site. These changes can reduce the binding affinity of the insecticide, rendering it less effective.

-

Metabolic Resistance: This occurs when insects evolve enhanced metabolic pathways to detoxify the insecticide before it can reach its target site. This is often mediated by an upregulation of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases, or esterases.

To mitigate the risk of resistance development, it is crucial to use this compound within a resistance management program that includes:

-

Rotation of MoAs: Alternating applications of this compound with insecticides from different IRAC groups.

-

Adherence to Label Rates: Using the recommended application rates to ensure effective control and minimize the selection pressure for resistant individuals.

-